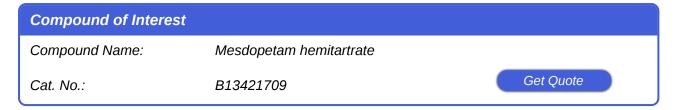


Mesdopetam: A Technical Guide to Physicochemical Properties for Research Professionals

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mesdopetam (also known as IRL790) is a novel investigational small molecule drug being developed for the treatment of Parkinson's disease, particularly levodopa-induced dyskinesia (LID) and psychosis.[1][2][3] It functions as a dopamine D3 receptor antagonist, exhibiting a 6-to 8-fold preference for the D3 receptor over the D2 receptor.[1] This selective antagonism is believed to contribute to its "psychomotor stabilizing" properties, aiming to reduce motor and psychiatric complications associated with conventional Parkinson's therapies.[1][4] The World Health Organization (WHO) has recognized its unique mechanism of action by assigning it a new International Nonproprietary Name (INN), suggesting it may represent a new class of pharmaceutical substances.[3]

This technical guide provides a comprehensive overview of the core physicochemical properties of mesdopetam, details common experimental protocols for their determination, and illustrates its primary signaling pathway and a typical research and development workflow.

Core Physicochemical Properties

The physicochemical characteristics of a drug candidate like mesdopetam are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as



its formulation potential. The key properties are summarized below.

Property	Value	Source(s)
IUPAC Name	N-[2-(3-fluoro-5- methylsulfonylphenoxy)ethyl]pr opan-1-amine	Wikipedia[1], PubChem[5]
Molecular Formula	C12H18FNO3S	Wikipedia[1], PubChem[5]
Molecular Weight	275.34 g/mol	Wikipedia[1], PubChem[5]
CAS Number	1403894-72-3	Wikipedia[1], Patsnap Synapse[6]
Water Solubility	0.409 mg/mL (Predicted)	DrugBank Online
LogP (Octanol-Water)	1.65 (ALOGPS), 1.31 (Chemaxon)	DrugBank Online
pKa (Strongest Basic)	9.65 (Predicted)	DrugBank Online
SMILES	CCCNCCOC1=CC(=CC(=C1) S(=O)(=O)C)F	Wikipedia[1]
InChI Key	OSBPYFBXSLJHCR- UHFFFAOYSA-N	Patsnap Synapse[6]

Experimental Protocols

While some of the data for mesdopetam are derived from computational predictions, the following sections describe standard experimental methodologies for determining key physicochemical properties. These protocols are representative of the high-quality data generation required in drug development.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining equilibrium solubility.[7] [8]



- Objective: To determine the maximum concentration of mesdopetam that can dissolve in an aqueous buffer at a specific pH and temperature.
- Methodology:
 - An excess amount of solid mesdopetam is added to a vial containing a buffer of a known pH (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[9]
 - The resulting suspension is agitated in a mechanical shaker or orbital incubator at a constant temperature (typically 37 ± 1 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[8][9]
 - Samples are periodically withdrawn, and the concentration of the dissolved drug is measured over time until it reaches a plateau, indicating a saturated solution.
 - To separate the undissolved solid, the saturated solution is filtered (using a filter that does not bind the drug) or centrifuged.
 - The concentration of mesdopetam in the clear filtrate or supernatant is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV/Vis spectroscopy.[7]
 - The experiment is replicated at least three times for each pH condition to ensure reproducibility.[9]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate and common method for determining the ionization constant (pKa) of a compound.[10][11][12][13]

- Objective: To measure the pH at which 50% of the mesdopetam molecules are in their ionized form.
- Methodology:
 - A precise amount of mesdopetam is dissolved in a suitable solvent (often a water-cosolvent mixture for compounds with limited aqueous solubility) to a known concentration (e.g., 1 mM).[11][13]



- The solution is placed in a temperature-controlled vessel, and a calibrated pH electrode is immersed in it.
- The solution is made acidic (e.g., to pH 1.8-2.0) with a standardized acid like HCl.[13]
- A standardized basic titrant (e.g., 0.1 M NaOH) is added in small, precise increments.[11]
 [13]
- The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
- The titration continues until the pH reaches a basic value (e.g., pH 12-12.5).[13]
- A titration curve is generated by plotting the measured pH versus the volume of titrant added. The inflection point of this sigmoid curve corresponds to the equivalence point, from which the pKa can be accurately calculated.[10][11]

LogP Determination (RP-HPLC Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common indirect method for its estimation.[14][15][16]

- Objective: To estimate the octanol-water partition coefficient by correlating the compound's retention time on a nonpolar stationary phase with known standards.
- Methodology:
 - An HPLC system equipped with a reverse-phase column (e.g., C18) is used.[16]
 - A mobile phase, typically a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile, is run through the system.
 - A set of standard compounds with well-established LogP values is injected onto the column, and their retention times are recorded.
 - A calibration curve is constructed by plotting the known LogP values of the standards against the logarithm of their capacity factors (k'), which are calculated from their retention



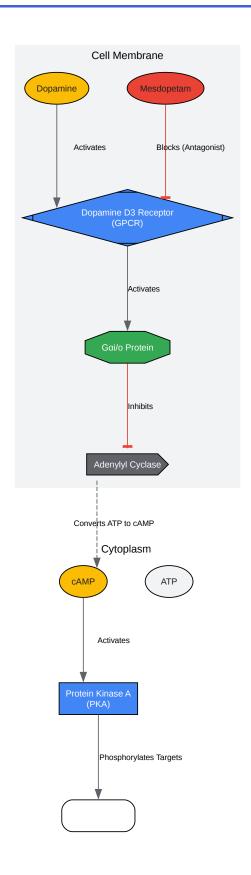
times.

- Mesdopetam is then injected under the identical chromatographic conditions, and its retention time is measured.
- Using the calibration curve, the LogP value of mesdopetam is interpolated from its measured retention time.[14]

Visualizations: Pathways and Workflows Signaling Pathway

Mesdopetam acts as an antagonist at the dopamine D3 receptor, which is a G protein-coupled receptor (GPCR). The D3 receptor primarily couples to Gαi/o proteins. Its antagonism by mesdopetam blocks the downstream signaling cascade typically initiated by dopamine.[17][18] [19][20]





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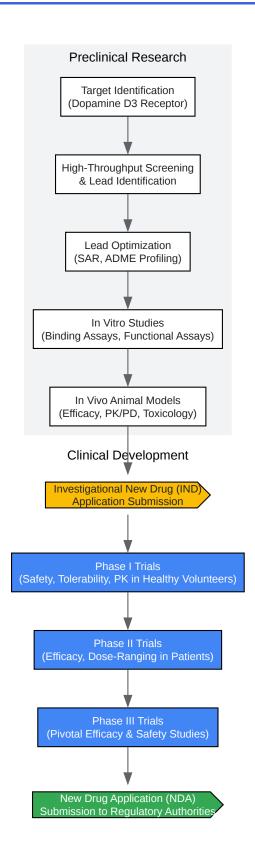


Caption: Mesdopetam antagonizes the D3 receptor, blocking dopamine-mediated inhibition of adenylyl cyclase.

Experimental Research Workflow

The development of a novel therapeutic like mesdopetam follows a structured progression from initial discovery through extensive preclinical testing to multi-phase clinical trials in human subjects.[6][21][22][23]





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Caption: A typical drug development workflow from preclinical discovery to regulatory submission.

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